1-(2'-Chloro-biphenyl-3-yl)-ethanone
Overview
Description
1-(2'-Chloro-biphenyl-3-yl)-ethanone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis
1-(2'-Chloro-biphenyl-3-yl)-ethanone has applications in the microwave-assisted synthesis of derivatives through Suzuki coupling reactions. This process is part of green chemistry, utilizing water as a solvent and microwave procedures for eco-friendly protocols (Soares et al., 2015).
Antimicrobial Studies
Derivatives of this compound have been explored for their antimicrobial properties. Compounds synthesized from it have shown excellent antimicrobial activities, attributable to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Antipsychotic Potential
Research has been conducted on derivatives of this compound for their potential antipsychotic activity. Studies include the synthesis of biphenyl moiety linked with aryl piperazine and evaluation of their anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Photophysical Properties
The compound's photophysical properties have been studied, particularly the fluorescence behavior of its derivatives in specific mediums, which is crucial for applications in molecular spectroscopy (Ghoneim, 2001).
Structural and Vibrational Analysis
Research has also been done on the structural and vibrational characteristics of this compound derivatives, using techniques like X-ray diffraction and NMR spectroscopy, which are essential for understanding molecular structure and properties (Murugavel et al., 2016).
Anti-inflammatory Applications
Some studies focus on the anti-inflammatory properties of derivatives of this compound. These compounds have been tested for their effectiveness in reducing inflammation (Rehman, Saini, & Kumar, 2022).
Aminobenzo[b]thiophenes Synthesis
The compound is also used in the synthesis of aminobenzo[b]thiophenes, highlighting its role in facilitating efficient chemical reactions for creating complex organic molecules (Androsov et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZNJUGIIBJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272670 | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-35-7 | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675596-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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